molecular formula C21H21N3O2S4 B4619825 5-{[(4,6-dimethylpyrimidin-2-yl)thio]acetyl}-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

5-{[(4,6-dimethylpyrimidin-2-yl)thio]acetyl}-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

Cat. No.: B4619825
M. Wt: 475.7 g/mol
InChI Key: RZTQGDILHHHAKB-UHFFFAOYSA-N
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Description

5-{[(4,6-dimethylpyrimidin-2-yl)thio]acetyl}-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a complex heterocyclic compound. It features a unique structure combining pyrimidine, quinoline, and dithiolo moieties, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the pyrimidine and quinoline precursors. The key steps include:

    Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate aldehydes with thiourea under acidic conditions.

    Synthesis of the quinoline moiety: This involves the cyclization of aniline derivatives with β-ketoesters.

    Coupling of the pyrimidine and quinoline units: This is typically done using a thioacetylation reaction, where the pyrimidine thioether is reacted with the quinoline derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions and the development of continuous flow processes to streamline production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine or quinoline rings, potentially leading to the formation of dihydro derivatives.

    Substitution: The methoxy and dimethyl groups on the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the pyrimidine and quinoline rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving sulfur-containing compounds.

    Medicine: Possible therapeutic applications due to its unique structure, which may interact with biological targets in novel ways.

    Industry: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The exact mechanism of action of this compound would depend on its specific application. its structure suggests it could interact with biological targets through:

    Binding to enzymes: The sulfur and nitrogen atoms in the compound could form coordination bonds with metal ions in enzyme active sites.

    Intercalation with DNA: The planar structure of the quinoline moiety could allow it to intercalate between DNA base pairs, potentially affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Pyrimido[4,5-d]pyrimidines: These compounds share the pyrimidine core and have similar biological activities.

    Imidazole derivatives: These compounds also contain nitrogen and sulfur atoms and are known for their broad range of biological activities.

    Quinoline derivatives: These compounds are widely studied for their antimalarial and anticancer properties.

Uniqueness

What sets 5-{[(4,6-dimethylpyrimidin-2-yl)thio]acetyl}-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione apart is its combination of multiple heterocyclic moieties, which could result in unique interactions with biological targets and novel therapeutic applications.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S4/c1-11-8-12(2)23-20(22-11)28-10-16(25)24-15-7-6-13(26-5)9-14(15)17-18(21(24,3)4)29-30-19(17)27/h6-9H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTQGDILHHHAKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)N2C3=C(C=C(C=C3)OC)C4=C(C2(C)C)SSC4=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[(4,6-dimethylpyrimidin-2-yl)thio]acetyl}-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
Reactant of Route 2
Reactant of Route 2
5-{[(4,6-dimethylpyrimidin-2-yl)thio]acetyl}-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
Reactant of Route 3
5-{[(4,6-dimethylpyrimidin-2-yl)thio]acetyl}-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
Reactant of Route 4
Reactant of Route 4
5-{[(4,6-dimethylpyrimidin-2-yl)thio]acetyl}-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
Reactant of Route 5
5-{[(4,6-dimethylpyrimidin-2-yl)thio]acetyl}-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
Reactant of Route 6
5-{[(4,6-dimethylpyrimidin-2-yl)thio]acetyl}-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

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